molecular formula C13H11BrOS B14587486 2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene CAS No. 61405-50-3

2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene

Katalognummer: B14587486
CAS-Nummer: 61405-50-3
Molekulargewicht: 295.20 g/mol
InChI-Schlüssel: RXJZQBLWNCVYQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a methoxy group, and a phenylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-methoxy-3-(phenylsulfanyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Another approach involves the Suzuki-Miyaura coupling reaction, where 1-methoxy-3-(phenylsulfanyl)benzene is coupled with a brominated arylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a polar solvent like ethanol or water under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or NBS in the presence of a catalyst like iron(III) bromide.

    Suzuki-Miyaura Coupling: Palladium catalyst, arylboronic acid, potassium carbonate, ethanol or water as solvent.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes involving aromatic compounds and sulfur-containing groups.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The presence of the methoxy and phenylsulfanyl groups can influence the reactivity and regioselectivity of these reactions .

In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The phenylsulfanyl group can also participate in redox reactions, where it undergoes oxidation or reduction to form sulfoxides, sulfones, or thiols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1-methoxy-3-(phenylsulfanyl)benzene is unique due to the presence of both the methoxy and phenylsulfanyl groups on the benzene ring. This combination of substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

61405-50-3

Molekularformel

C13H11BrOS

Molekulargewicht

295.20 g/mol

IUPAC-Name

2-bromo-1-methoxy-3-phenylsulfanylbenzene

InChI

InChI=1S/C13H11BrOS/c1-15-11-8-5-9-12(13(11)14)16-10-6-3-2-4-7-10/h2-9H,1H3

InChI-Schlüssel

RXJZQBLWNCVYQR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)SC2=CC=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.